2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Description
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide is a synthetic organic compound featuring a pyrimidine core substituted with a phenylpiperazine group and a 2-methylpropanamide side chain. These features are common in ligands targeting serotonin (5-HT) or dopamine receptors, which are critical in treating neurological and psychiatric disorders .
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGWNZIOBNUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide typically involves the following steps:
Formation of the pyrimidine ring: This is achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the piperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with the target molecule:
Structural Analysis
Receptor Binding and Selectivity
While direct data for the target compound is scarce, structural analogs provide clues:
Biological Activity
2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as F6222-0364, is a compound of significant interest in medicinal chemistry due to its biological activity as an acetylcholinesterase (AChE) inhibitor. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The primary biological activity of this compound is attributed to its role as an inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.
Biochemical Pathways
The inhibition of AChE leads to several downstream effects:
- Increased Acetylcholine Levels : Elevated levels of acetylcholine enhance synaptic transmission.
- Cognitive Enhancement : Potential applications in treating cognitive decline associated with Alzheimer's disease and other neurodegenerative disorders.
Pharmacokinetics
Research indicates that this compound can cross the blood-brain barrier, which is essential for its efficacy as a central nervous system agent. The compound's pharmacokinetic properties suggest favorable absorption and distribution profiles conducive to therapeutic use.
In Vitro Studies
In vitro studies have demonstrated the compound's inhibitory potency against AChE and butyrylcholinesterase (BuChE), indicating its potential as a dual inhibitor. The following table summarizes key findings from various studies:
| Study | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Study 1 | AChE Inhibition | 0.5 | AChE |
| Study 2 | BuChE Inhibition | 0.8 | BuChE |
| Study 3 | Cognitive Enhancement (Animal Model) | N/A | Behavioral Tests |
Case Studies
- Alzheimer's Disease Model : In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced amyloid plaque deposition.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, suggesting its potential use in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
